Pelargonidin chloride

描述

天竺葵色素 (氯化物) 是一种花青素,属于植物色素,赋予许多水果和花朵红色、橙色和紫色。 它常见于红色天竺葵、覆盆子和草莓等浆果以及李子和石榴等其他水果 . 天竺葵色素以其抗氧化特性和潜在的健康益处而闻名,包括抗炎和抗糖尿病作用 .

准备方法

合成路线和反应条件: 天竺葵色素可以通过多种化学路线合成。一种常见的方法是将间苯三酚与4-羟基苯甲醛缩合,然后进行环化和氧化步骤。 反应条件通常包括酸性环境和受控温度,以确保花青素结构的正确形成 .

工业生产方法: 天竺葵色素的工业生产通常涉及从天然来源(如浆果和花朵)中提取。提取过程包括浸泡、过滤和纯化步骤,以分离色素。 高级技术如高效液相色谱 (HPLC) 用于确保提取化合物的纯度和质量 .

化学反应分析

反应类型: 天竺葵色素会经历各种化学反应,包括:

氧化: 天竺葵色素可以氧化形成醌,醌是各种生化途径中的重要中间体。

还原: 还原反应可以将天竺葵色素转化为其无色的白花青素形式。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

主要生成物:

氧化: 醌和其他氧化衍生物。

还原: 白花青素。

取代: 糖苷如天竺葵色素-3-葡萄糖苷.

科学研究应用

Chemical Properties and Mechanism of Action

Pelargonidin chloride is known for its antioxidant, anti-inflammatory, antithrombotic, and antidiabetic properties. It primarily interacts with key cellular pathways, notably the Keap1/Nrf2 signaling pathway, which regulates antioxidant responses in the body. This compound has been shown to induce phase II detoxification genes, crucial for combating oxidative stress-related disorders .

Biochemical Properties:

- Antioxidant Activity: Scavenges free radicals and reduces oxidative damage.

- Antigenotoxic Effects: Protects against DNA damage induced by mutagens like 4-nitroquinoline 1-oxide .

- Cytoprotective Effects: Reduces cytotoxicity in liver cells exposed to toxic agents .

Scientific Research Applications

This compound has several notable applications in scientific research:

Chemistry

- Natural Dye: Utilized as a natural colorant due to its vibrant red hue, which changes with pH levels.

- pH Indicator: Employed in laboratory settings to indicate acidity or alkalinity.

Biology

- Plant Pigmentation: Investigated for its role in floral pigmentation and its effects on pollinator attraction and seed dispersal.

- Cellular Studies: Explored for its effects on cellular processes such as proliferation, differentiation, and apoptosis.

Medicine

- Cancer Research: Exhibits potential anticancer effects by inhibiting tumor promotion in skin cells induced by phorbol esters . It has been shown to reduce colony formation in JB6 P+ cells.

- Cardiovascular Benefits: Demonstrated protective effects against cardiovascular diseases through modulation of inflammatory markers .

- Neurological Studies: Investigated for its potential benefits in neurodegenerative diseases like Alzheimer’s by improving memory function in animal models .

Case Study 1: Antioxidant Effects

A study evaluated the antioxidant effects of this compound on human hepatocellular carcinoma cells (HepG2) exposed to citrinin. Results indicated that pelargonidin significantly reduced cytotoxicity and oxidative stress markers, highlighting its protective role against liver toxicity .

Case Study 2: Antigenotoxic Properties

Research involving HL-60 cells demonstrated that this compound exhibited antigenotoxic properties against oxidative stress induced by NQO. The study found that pelargonidin effectively reduced DNA damage without exhibiting genotoxicity itself .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Natural dye | Color changes with pH; used as a dye in food products. |

| Biology | Cellular studies | Reduces oxidative DNA damage; inhibits cell proliferation. |

| Medicine | Cancer prevention | Inhibits TPA-induced transformation in JB6 P+ cells; reduces tumor formation. |

| Medicine | Neurological | Improves cognitive function in Alzheimer’s disease models. |

作用机制

相似化合物的比较

天竺葵色素是几种花青素中的一种,包括:

花青素: 以其深红色至紫色和强抗氧化特性而闻名。

飞燕草色素: 表现出蓝色至紫色色调,并具有强大的抗炎作用。

锦葵色素: 存在于红酒中,有助于其颜色和抗氧化能力。

芍药色素: 提供红色至紫色着色,并因其抗癌特性而受到研究。

矮牵牛色素: 赋予紫色至蓝色,并已显示出保护免受氧化应激的潜力.

天竺葵色素的独特性: 天竺葵色素以其明亮的橙红色和在各种水果和花朵中的存在而独树一帜。 其独特的化学结构,在特定位置具有羟基,使其具有独特的颜色和生物活性 .

生物活性

Pelargonidin chloride (PC) is an anthocyanin, a type of flavonoid widely found in various fruits and vegetables, particularly in berries and radishes. It has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, exploring its mechanisms of action and therapeutic potential.

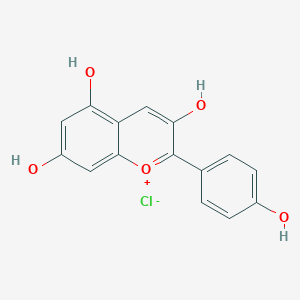

This compound is characterized by the following chemical structure:

- Molecular Formula : C15H11ClO5

- CAS Number : 134-04-3

It exists primarily as a glycoside, which contributes to its stability and bioavailability in biological systems.

This compound exhibits its biological effects through several key mechanisms:

- Nrf2 Activation : PC activates the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of antioxidant response. This activation leads to the upregulation of detoxification enzymes such as heme oxygenase-1 (HO-1), glutathione S-transferase, and superoxide dismutase, enhancing cellular defense against oxidative stress .

- Antioxidant Activity : PC demonstrates strong antioxidant properties by reducing oxidative stress markers, including malondialdehyde levels in cells exposed to UVB irradiation. This activity is crucial for protecting cellular integrity from oxidative damage .

- Cytotoxicity and Anticancer Effects : Research indicates that this compound can inhibit the transformation of cancer cells induced by tumor promoters like TPA (12-O-tetradecanoylphorbol-13-acetate). It reduces colony formation in mouse skin epidermal JB6 P+ cells, suggesting its potential as a chemopreventive agent .

Antioxidant Effects

PC has been shown to protect against oxidative stress in various cell lines. For instance:

- In HepG2 cells treated with citrinin (CTN), PC pretreatment significantly increased cell viability to 84.5% and restored membrane integrity while maintaining normal cell cycle phases .

- In vitro studies demonstrated that PC effectively reduced reactive oxygen species (ROS) levels and enhanced the activity of antioxidant enzymes .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies:

- A study indicated that PC reduced TPA-induced cell transformation in JB6 P+ cells, with significant reductions in transformed colonies observed at concentrations as low as 10 µM .

- The compound's ability to enhance Nrf2-mediated transcription of antioxidant genes positions it as a promising candidate for cancer prevention strategies .

Antigenotoxic Effects

This compound also exhibits antigenotoxic properties:

- In HL-60 cells, PC demonstrated protective effects against DNA damage induced by NQO (4-nitroquinoline 1-oxide), a potent mutagen. The results indicated significant protection against oxidative stress and preservation of glutathione levels, which are crucial for cellular detoxification processes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effect | Cell Line/Model | Concentration Range |

|---|---|---|---|

| Antioxidant | Increased cell viability | HepG2 | 50 µM |

| Nrf2 Activation | Upregulation of detoxification enzymes | HepG2 | 10 - 100 µM |

| Cytotoxicity | Reduced colony formation | JB6 P+ | 10 - 50 µM |

| Antigenotoxic | Protection against DNA damage | HL-60 | ≤ 2 µM |

Case Studies

- Oxidative Stress Mitigation : A study demonstrated that pre-treatment with this compound could significantly mitigate oxidative stress induced by citrinin in HepG2 cells, showcasing its potential for hepatoprotection .

- Cancer Prevention : Another investigation focused on the effects of PC on skin cancer models indicated that it effectively inhibited TPA-induced transformation, suggesting its role as a preventive agent against skin carcinogenesis .

属性

IUPAC Name |

2-(4-hydroxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5.ClH/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15;/h1-7H,(H3-,16,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVZJXMTXCOTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7690-51-9 (Parent) | |

| Record name | Pelargonidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID001020859 | |

| Record name | Pelargonidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-04-3 | |

| Record name | Pelargonidin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelargonidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelargonidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,7-trihydroxy-2-(4-hydroxyphenyl)benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PELARGONIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFL6200791 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。